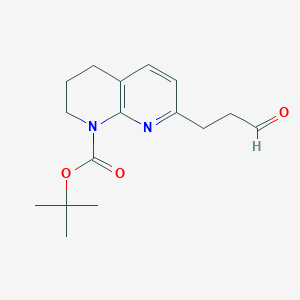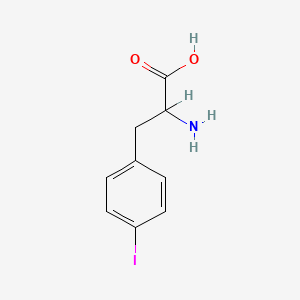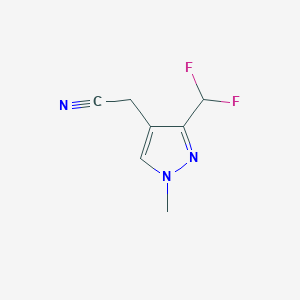
Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tert-butyl group, a carboxylate group, and a naphthyridine group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The carboxylate group is a common functional group in organic chemistry, often involved in acid-base reactions. The naphthyridine group is a nitrogen-containing heterocycle, which is a structural motif found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine ring, the tert-butyl group, and the carboxylate group. The naphthyridine ring is a bicyclic structure with two nitrogen atoms . The tert-butyl group is a branched alkyl group, and the carboxylate group contains a carbonyl (C=O) and an alkoxide (O-) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, and the naphthyridine group could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .Scientific Research Applications
Antibacterial Agents
Fluoronaphthyridines as Antibacterial Agents : This study discusses the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, noting their in vitro and in vivo antibacterial activities. Different substituent groups were analyzed for their impact on antibacterial efficacy, highlighting the chemical versatility of naphthyridine derivatives in developing antibacterial agents (Bouzard et al., 1992).
Novel Antimycobacterial Compounds : A study on 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids revealed potent antimycobacterial activities. These compounds were evaluated against various strains of Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis and multi-drug-resistant strains (Sriram et al., 2007).
Enantioselective Sensing
- Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols : The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide was synthesized and found to form a fluorescent scandium complex useful for enantioselective sensing of chiral amino alcohols. This indicates the potential application of tert-butyl naphthyridine derivatives in analytical chemistry, particularly in chiral recognition and sensing (Liu, Pestano & Wolf, 2008).
Synthesis of Therapeutic Compounds
- Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is noted as an important intermediate for the synthesis of small molecule anticancer drugs. A study outlined a high-yield synthetic method for this compound, emphasizing its role in the development of novel anticancer therapeutics (Zhang et al., 2018).
Chemical Synthesis Methods
- Catalyst-Free Synthesis of Naphthyridine Derivatives : A study demonstrated the synthesis of naphtho[1,6]naphthyridine derivatives using tert-butyl 2,4-dioxopiperidine-1-carboxylate under catalyst-free conditions. This method presents an efficient way to synthesize complex naphthyridine structures, which are crucial in various medicinal chemistry applications (Mu et al., 2015).
Mechanism of Action
Target of Action
The compound “Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate” could potentially interact with proteins or enzymes in the body that have affinity for its structural components. For example, the tert-butyl group is known to have unique reactivity patterns .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its targets. For example, the tert-butyl group has been shown to be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. For example, the tert-butyl group is known to have unique reactivity patterns that could influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the tert-butyl group is known to have unique reactivity patterns that could be influenced by these factors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOLHVSIRMEEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)


